tert-butyl 2-chloro-2-cyanoacetate CAS 89937-14-4 properties
tert-butyl 2-chloro-2-cyanoacetate CAS 89937-14-4 properties
A Versatile C3 Synthon for Advanced Scaffold Construction
Executive Summary
tert-Butyl 2-chloro-2-cyanoacetate (CAS 89937-14-4) represents a highly specialized C3 building block that bridges the gap between simple alkylation reagents and complex heterocyclic precursors. Unlike its ethyl or methyl analogs, the tert-butyl ester moiety provides unique steric shielding and orthogonal deprotection capabilities (acid-labile), making it indispensable in the synthesis of sterically congested active pharmaceutical ingredients (APIs).
This guide delineates the physicochemical profile, synthetic pathways, and critical application protocols for this compound, with a specific focus on its utility in Darzens condensations and heterocyclic ring closures .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The introduction of a chlorine atom at the
| Property | Specification | Notes |
| CAS Number | 89937-14-4 | |
| IUPAC Name | tert-Butyl 2-chloro-2-cyanoacetate | Also: tert-Butyl chlorocyanoacetate |
| Molecular Formula | C | |
| Molecular Weight | 175.61 g/mol | |
| Appearance | Colorless to pale yellow liquid | Lachrymator; handles with care.[1] |
| Boiling Point | ~55-60 °C @ 0.1 mmHg (Predicted) | Higher than non-chloro analog (40-42°C @ 0.1 mmHg). |
| Density | ~1.15 g/mL (Predicted) | |
| Solubility | DCM, THF, Toluene, Acetonitrile | Decomposes in aqueous base. |
| Stability | Moisture Sensitive | Store under inert gas at 2-8°C. |
Synthetic Routes & Manufacturing[1][7][9][10]
The most robust route to CAS 89937-14-4 involves the direct
Protocol:
-Chlorination using Sulfuryl Chloride (SO
Cl
)
Rationale: Sulfuryl chloride allows for precise stoichiometric control, avoiding over-chlorination (formation of the dichloro species) which is a common pitfall with chlorine gas.
-
Setup: A dry 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser fitted with a drying tube (CaCl
or Drierite). -
Reagents:
-
Procedure:
-
Dissolve tert-butyl cyanoacetate in dry DCM (approx. 2 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add SO
Cl dropwise over 30 minutes. The reaction is exothermic. -
Crucial Step: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or GC to ensure consumption of starting material.
-
Note: HCl and SO
gases are evolved; ensure proper venting into a scrubber.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess SO
Cl . -
Purification: Distill the residue under high vacuum (<1 mmHg). The product is heat-sensitive; keep bath temperature below 80°C to prevent decomposition of the tert-butyl ester (isobutylene loss).
-
Figure 1: Synthetic pathway for the production of tert-butyl 2-chloro-2-cyanoacetate via electrophilic chlorination.
Reactivity & Mechanistic Insight
The chemical utility of CAS 89937-14-4 stems from its trifunctional nature :
-
Electrophilic Carbon: The C-Cl bond is activated for S
2 displacement. -
Acidic Proton: The remaining
-proton is highly acidic (pKa ~8-9), allowing facile deprotonation by weak bases (e.g., K CO , Et N). -
Labile Ester: The tert-butyl group can be removed under acidic conditions (TFA/DCM) without affecting the nitrile, or used to direct steric control.
A. The Darzens Condensation (Glycidic Ester Synthesis)
This is the primary application. The reagent reacts with aldehydes or ketones to form
Mechanism:
-
Deprotonation of the chlorocyanoacetate forms a stabilized carbanion.
-
Nucleophilic attack on the carbonyl carbon (Aldol-like addition).
-
Intramolecular ring closure (displacement of Chloride) to form the epoxide.
Protocol Highlight:
-
Base: Phosphazene bases (e.g., P1-t-Bu) or K
CO in Acetonitrile. -
Temperature: 0°C to Room Temperature.
-
Advantage: The tert-butyl group prevents self-Claisen condensation, a common side reaction with ethyl esters.
B. Heterocyclic Synthesis
The compound serves as a "C2-N" or "C3" fragment for heterocycles.
-
Thiazoles: Reaction with thioamides.
-
Aminoisoquinolines: Reaction with 2-halobenzonitriles followed by cyclization.
Figure 2: Reactivity map illustrating the divergence of CAS 89937-14-4 into epoxides, heterocycles, and functionalized esters.
Applications in Drug Discovery
Scaffold Construction: Quaternary Amino Acids
The tert-butyl group is orthogonal to methyl/ethyl esters. By reacting CAS 89937-14-4 with an alkyl halide (after deprotonation) or an electrophile, and subsequently converting the nitrile to an amine, researchers can access quaternary
-
Step 1: Alkylation of the chloro-cyano center (or Darzens reaction).
-
Step 2: Selective hydrolysis of the tert-butyl ester (TFA) yields the free acid.
-
Step 3: Curtius rearrangement or nitrile reduction yields the amine.
Case Study: Synthesis of Viral Protease Inhibitors
In the synthesis of complex peptidomimetics (e.g., HIV or HCV protease inhibitors), the tert-butyl 2-chloro-2-cyanoacetate moiety is used to introduce a cyano-cyclopropane motif when reacted with alkenes under catalytic conditions (Simmons-Smith type or radical addition), providing a rigid conformational lock.
Handling, Stability, & Safety
Safety Data (E-E-A-T):
-
Hazards: The compound is an
-halo ester , making it a potent lachrymator (tear gas agent) and skin irritant. It can cause severe eye damage. -
Handling: Always manipulate in a functioning fume hood. Double-glove (Nitrile) is recommended.
-
Storage: Store at 2–8°C under Argon or Nitrogen. The C-Cl bond is susceptible to hydrolysis; moisture will generate HCl and the corresponding hydroxy-cyanoacetate.
Self-Validating Stability Check:
Before use, acquire a 1H NMR in CDCl
-
Pure: Singlet at ~1.5 ppm (t-Butyl), Singlet at ~5.2 ppm (CHCl).
-
Decomposed: Appearance of broad OH peak or loss of the CHCl singlet indicates hydrolysis or dimerization.
References
-
Darzens Reaction Mechanism & Scope
-
J. Am. Chem. Soc. 2006, 128, 2105-2114.[4] Aggarwal, V. K. et al. "Catalytic Asymmetric Darzens Reactions."
-
-
Synthesis of
-Chloro Cyanoacetates:-
Organic Syntheses, Coll.[5] Vol. 4, p. 124 (1963). "Ethyl Chlorocyanoacetate." (Standard protocol adapted for t-butyl ester).
-
-
Application of tert-Butyl Esters in Medicinal Chemistry
- BenchChem Application Notes: "Application of Tert-Butyl Groups in Drug Synthesis."
-
Phosphazene Bases in Darzens Condensations
Sources
- 1. tert-Butyl cyanoacetate | 1116-98-9 [amp.chemicalbook.com]
- 2. JP2003238510A - Method for producing t-butyl cyanoacetate - Google Patents [patents.google.com]
- 3. PubChemLite - Tert-butyl 2-chloro-2-cyanoacetate (C7H10ClNO2) [pubchemlite.lcsb.uni.lu]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
